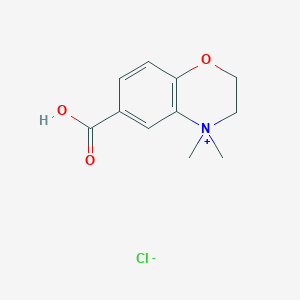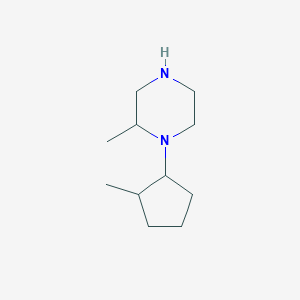
1-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)butan-2-ol is an organic compound that features a triazole ring, an aminomethyl group, and a butanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)butan-2-ol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Aminomethyl Group: This step involves the reaction of the triazole with formaldehyde and a suitable amine under reductive amination conditions.
Attachment of the Butanol Moiety: The final step involves the alkylation of the triazole derivative with a butanol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
1-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of various substituted triazole derivatives.
科学研究应用
1-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or antibacterial agent.
Industry: Used in the development of new materials with unique properties.
作用机制
The mechanism of action of 1-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their function. The aminomethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The butanol moiety can increase the compound’s solubility and facilitate its transport across cell membranes.
相似化合物的比较
Similar Compounds
1-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)ethanol: Similar structure but with an ethanol moiety instead of butanol.
1-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)propan-2-ol: Similar structure but with a propanol moiety.
Uniqueness
1-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)butan-2-ol is unique due to its longer carbon chain, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C7H14N4O |
|---|---|
分子量 |
170.21 g/mol |
IUPAC 名称 |
1-[4-(aminomethyl)triazol-1-yl]butan-2-ol |
InChI |
InChI=1S/C7H14N4O/c1-2-7(12)5-11-4-6(3-8)9-10-11/h4,7,12H,2-3,5,8H2,1H3 |
InChI 键 |
XQUJTHVQLNVLJV-UHFFFAOYSA-N |
规范 SMILES |
CCC(CN1C=C(N=N1)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


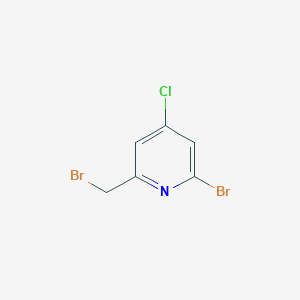
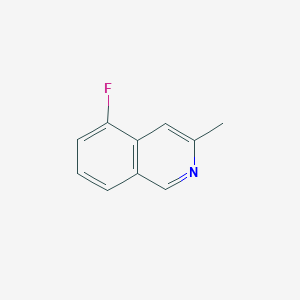
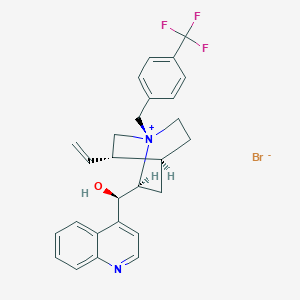

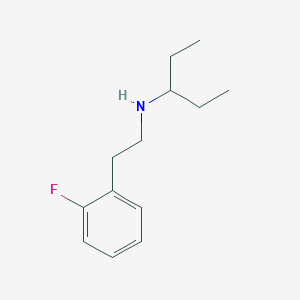
![Tert-butyl 6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate](/img/structure/B13647408.png)
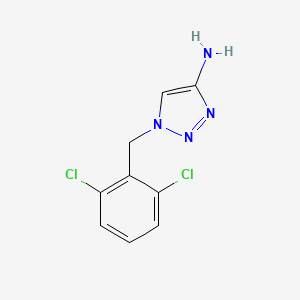


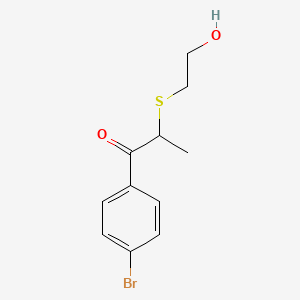
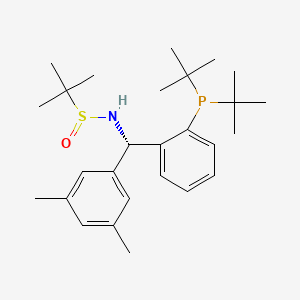
![3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13647454.png)
